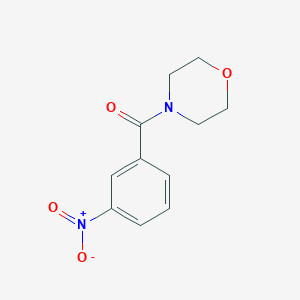

Morpholino(3-nitrophenyl)methanone

Descripción general

Descripción

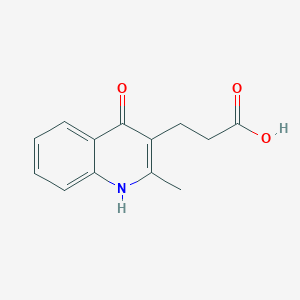

Morpholino(3-nitrophenyl)methanone is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of morpholine derivatives has been a topic of interest in recent years. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of Morpholino(3-nitrophenyl)methanone consists of a morpholine ring attached to a 3-nitrophenyl group via a methanone linkage . The morpholine (1,4-oxazinane) motif is a six-membered ring containing two heteroatoms, oxygen and nitrogen .Chemical Reactions Analysis

Morpholino derivatives have been synthesized from 1,2-amino alcohols and related compounds through a series of reactions including coupling, cyclization, and reduction . In addition, the synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has been demonstrated .Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization :

- Morpholino(3-nitrophenyl)methanone has been utilized in chemical synthesis, particularly in the context of functionalizing quinoline. A study demonstrated its use in the simultaneous double C2/C3 functionalization of quinoline, leading to the formation of complex organic compounds like 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone (Belyaeva et al., 2018).

Development of Imaging Agents :

- In the field of medical imaging, particularly for Parkinson's disease, a derivative of Morpholino(3-nitrophenyl)methanone, namely HG-10-102-01, was synthesized and explored as a potential PET imaging agent (Wang et al., 2017).

Antitumor Activity :

- Certain derivatives of Morpholino(3-nitrophenyl)methanone have been investigated for their antitumor properties. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Structural Analyses in Chemistry :

- Morpholino(3-nitrophenyl)methanone and its derivatives have also been used in studies focusing on crystal structure and molecular interaction analyses. For instance, the synthesis and X-ray diffraction studies of specific morpholino compounds have helped understand molecular conformations and stability (Bakare et al., 2005).

Bioactive Heterocycle Development :

- The compound has played a role in the synthesis of novel bioactive heterocycles, which are crucial in medicinal chemistry for their potential pharmaceutical applications. Such compounds have been evaluated for antiproliferative activity and molecular interactions in drug design (Prasad et al., 2018).

Mecanismo De Acción

Target of Action

Morpholino(3-nitrophenyl)methanone primarily targets RNA molecules . It binds to a target sequence within an RNA, inhibiting molecules that might otherwise interact with the RNA . This action is crucial in controlling gene expression during development, allowing researchers to learn about the normal biological function of a gene .

Mode of Action

The mode of action of Morpholino(3-nitrophenyl)methanone involves "steric blocking" . Instead, it binds to a target sequence within an RNA, inhibiting molecules that might otherwise interact with the RNA . This interaction results in the inhibition of the functions of particular genes in particular cells at particular developmental stages .

Biochemical Pathways

The biochemical pathways affected by Morpholino(3-nitrophenyl)methanone are primarily those involved in gene expression and development . By binding to RNA and inhibiting its interaction with other molecules, Morpholino(3-nitrophenyl)methanone can control the expression of genes and thus influence various developmental mechanisms .

Pharmacokinetics

It is known that morpholino(3-nitrophenyl)methanone is resistant to digestion by nucleases , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of Morpholino(3-nitrophenyl)methanone is the inhibition of gene expression . By binding to RNA and preventing its interaction with other molecules, Morpholino(3-nitrophenyl)methanone can inhibit the functions of genes, leading to changes in cellular processes and developmental mechanisms . It’s important to note that the use of morpholino(3-nitrophenyl)methanone can lead to misleading results, including off-target effects .

Action Environment

The action of Morpholino(3-nitrophenyl)methanone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, as it acts by binding to RNA and inhibiting its interaction with other molecules .

Safety and Hazards

Propiedades

IUPAC Name |

morpholin-4-yl-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-4-6-17-7-5-12)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNSILCPLROTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949035 | |

| Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26162-90-3 | |

| Record name | 4-Morpholinyl(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26162-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC14843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

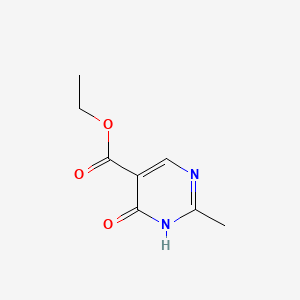

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)